BenchChemオンラインストアへようこそ!

trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid

CDK2/cyclinA inhibitor stereochemistry-activity relationship oncology drug discovery

trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-81-3), also designated as (1R,2R)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid, is a chiral cyclopentane derivative with molecular formula C14H16O3 and a molecular weight of 232.27 g/mol. The compound features a trans-configured cyclopentane ring bearing a 4-methylbenzoyl ketone at the 2-position and a carboxylic acid at the 1-position, yielding two defined stereocenters with specific (1R,2R) absolute configuration.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 733740-81-3
Cat. No. B1323828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
CAS733740-81-3
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
InChIInChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1
InChIKeyVWUABZLEGQFYQH-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-81-3) – Chiral Cyclopentane Carboxylic Acid for CDK2/CyclinA Inhibitor Synthesis


trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-81-3), also designated as (1R,2R)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid, is a chiral cyclopentane derivative with molecular formula C14H16O3 and a molecular weight of 232.27 g/mol [1]. The compound features a trans-configured cyclopentane ring bearing a 4-methylbenzoyl ketone at the 2-position and a carboxylic acid at the 1-position, yielding two defined stereocenters with specific (1R,2R) absolute configuration [2]. Its primary documented application is as a privileged chiral building block in the synthesis of small-molecule inhibitors targeting the CDK2/cyclinA recruitment site, a protein–protein interaction interface implicated in cell-cycle regulation and oncology [3].

Why Generic Substitution of trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-81-3) Fails in CDK2/CyclinA Inhibitor Programs


Substituting this compound with its cis diastereomer (CAS 732253-47-3), a 3-position regioisomer (CAS 732252-10-7), or a cyclohexane homolog (CAS 151830-92-1) is not functionally equivalent because the (1R,2R)-trans-cyclopentane geometry is structurally required to position the aryl ketone oxygen for a critical hydrogen bond with glutamine 254 in the cyclinA binding groove [1]. Experimental evidence from the Genentech discovery program demonstrates that the diastereomer of the derived inhibitor compound 29—which would arise from substitution with the cis-configured building block—is biochemically inactive in the CDK2/CycA ELISA [1]. The cyclopentane ring size, trans substitution pattern, and absolute stereochemistry collectively define a unique three-dimensional pharmacophoric geometry that cannot be replicated by readily available in-class analogs.

Quantitative Differentiation Evidence for trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-81-3) vs. Closest Analogs


Trans vs. Cis Configuration: Diastereomer of Derived Inhibitor Is Biochemically Inactive in CDK2/CycA ELISA

The (1R,2R)-trans configuration of the cyclopentane scaffold is essential for biological activity of derived CDK2/CycA inhibitors. Compound 29, synthesized from trans-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid (compound 27), exhibited an IC50 of 40 nM in the CDK2/CycA ELISA assay. In contrast, the diastereomer of compound 29—prepared from the corresponding cis-configured building block—was biochemically inactive [1]. The authors attributed this stereochemical dependence to the requirement that the ketone oxygen be positioned in the appropriate geometry to accept a hydrogen bond from glutamine 254 in cyclinA, a geometry uniquely achieved by the trans-cyclopentane scaffold [1].

CDK2/cyclinA inhibitor stereochemistry-activity relationship oncology drug discovery

Derived Inhibitor Compound 29 Achieves 40 nM Potency, Comparable to Optimized Alanine Derivative 26h (21 nM) and Superior to Proline Analog 26e (Inactive)

In the Genentech CDK2/CycA inhibitor series, compound 29—synthesized directly from trans-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid (compound 27) via bromination and coupling—demonstrated an IC50 of 40 nM [1]. This potency was very close to that of the optimized alanine derivative 26h (IC50 = 21 nM), which contained an aminothiazole in place of guanidine, and markedly superior to the proline-substituted compound 26e, which showed poor affinity (IC50 = 3,000 nM) [1]. The 40 nM potency of compound 29 also represents a 75-fold improvement over the truncated tetrapeptide lead (compound 16, IC50 ≈ 3,000 nM) and is within approximately 3-fold of the full-length octapeptide starting point (compound 1, IC50 = 12 nM) [1].

CDK2/cyclinA inhibitor potency structure-activity relationship peptidomimetic drug design

Cyclopentane vs. Cyclohexane Scaffold: Ring Size Dictates Geometrical Fit in the CyclinA Binding Groove

The cyclopentane ring of compound 27 provides a distinct dihedral angle between the carboxylic acid and 4-methylbenzoyl substituents compared to the corresponding cyclohexane analog trans-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid (CAS 151830-92-1, C15H18O3, MW 246.30) [1]. In the BMCL 2006 study, the Genentech team explicitly selected the trans-cyclopentane scaffold after determining that the ketone functionality must be positioned to accept a hydrogen bond from glutamine 254 in CycA, and that a trans-2-arylcyclohexyl amine scaffold (employed elsewhere in the series for compound 22b) provided a dihedral angle identical to the N-Cα-Cβ-Ph angle in full-length RXLF peptide structures [1]. The cyclopentane variant was specifically chosen for the C-terminal position to match this geometry with a carboxylic acid-bearing scaffold. The cyclohexane analog (CAS 151830-92-1) has a larger molecular volume (MW 246.30 vs. 232.27) and an additional methylene unit that alters the spatial relationship between functional groups, and has not been reported in the context of CDK2/CycA inhibitor design .

scaffold hopping cyclinA recruitment site conformational constraint

Physicochemical Property Profile: XLogP3-AA 2.5 and TPSA 54.4 Ų Favor Drug-Like Derived Compounds vs. Guanidine-Containing Analogs

trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid possesses computed physicochemical properties—XLogP3-AA of 2.5, topological polar surface area (TPSA) of 54.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds—that differ meaningfully from alternative building blocks used in the same CDK2/CycA inhibitor series [1]. The BMCL 2006 paper explicitly states that guanidine functionalities in the lead series were replaced to improve drug-like properties, resulting in neutral small molecules equal in activity to the peptide lead [2]. Compound 27 (the target compound) contributes a neutral aryl ketone motif, in contrast to the charged guanidine-bearing intermediates used earlier in the series. The cyclopentane scaffold also has a lower molecular weight (232.27 Da) compared to the cyclohexane analog (246.30 Da), offering a 14 Da advantage for fragment-based or lead-optimization programs where molecular weight control is critical .

drug-likeness physicochemical properties lead optimization

Substitution Position (2- vs. 3-Position) Determines Geometric Relationship Between Carboxylic Acid and Aryl Ketone Moieties

The 2-position substitution on the cyclopentane ring places the 4-methylbenzoyl ketone and the carboxylic acid in a 1,2-trans relationship, establishing a specific dihedral angle between these functional groups. This geometry was critical for the design of compound 29, where the ketone oxygen accepts a hydrogen bond from glutamine 254 in the cyclinA binding groove [1]. The 3-position regioisomer, cis-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732252-10-7), would place the aryl ketone at a different vector relative to the carboxylic acid, fundamentally altering the three-dimensional pharmacophore . While no direct comparative biological data exist for the 2- vs. 3-substituted cyclopentane building blocks themselves, the BMCL 2006 structure-based design rationale—which relied on crystal structures of peptide fragments bound to CycA to guide scaffold selection—indicates that the 1,2-trans relationship was specifically chosen to match the geometry of key residues in the bound peptide conformation [1].

regiochemistry geometric isomerism CDK2 inhibitor design

Best-Fit Research and Industrial Application Scenarios for trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-81-3)


CDK2/CyclinA Recruitment Site Inhibitor Medicinal Chemistry Programs

The compound is directly validated as a chiral building block for synthesizing small-molecule inhibitors of the CDK2/cyclinA protein–protein interaction interface. The Genentech discovery program demonstrated that incorporation of this scaffold into an optimized peptide-derived framework yields compound 29 with an IC50 of 40 nM in the CDK2/CycA ELISA assay [1]. The trans-cyclopentane geometry positions the 4-methylbenzoyl ketone oxygen to accept a critical hydrogen bond from glutamine 254 in cyclinA, a structural feature confirmed by molecular modeling superimposed onto crystal structures of peptide fragments bound to CycA [1]. Medicinal chemistry teams pursuing non-ATP-competitive CDK2 inhibitors for oncology indications can use this building block to access the compound 29 chemotype and its analogs.

Stereochemistry-Dependent Fragment-Based Drug Discovery (FBDD)

The compound's two defined stereocenters with absolute (1R,2R) configuration, combined with its moderate molecular weight (232.27 Da) and favorable physicochemical properties (XLogP 2.5, TPSA 54.4 Ų), make it suitable for fragment-based approaches targeting protein–protein interactions requiring precise three-dimensional pharmacophore presentation [1]. The demonstrated stereochemical dependence—where the diastereomer of the derived inhibitor compound 29 was biochemically inactive—underscores the value of enantiomerically pure building blocks in FBDD campaigns [2]. The carboxylic acid handle allows for straightforward amide coupling or esterification, enabling rapid derivatization in fragment evolution studies.

Peptidomimetic Design Targeting Cyclin-Dependent Kinase Complexes

The BMCL 2006 study explicitly used this compound as a ketone-bearing replacement for an amide bond in a peptide-derived inhibitor scaffold, demonstrating its utility in peptidomimetic design strategies that replace metabolically labile amide bonds with more stable ketone functionalities [1]. The resulting neutral small molecule (compound 29, IC50 = 40 nM) was equipotent to the original octapeptide lead (compound 1, IC50 = 12 nM) within approximately 3-fold, while offering improved drug-like properties through elimination of guanidine groups [1]. This validates the compound for programs seeking to convert peptide hits into small-molecule leads targeting cyclin-dependent kinase complexes or other protein–protein interaction interfaces with similar binding groove architecture.

Chemical Biology Probe Development for Cell-Cycle Research

CDK2/cyclinA inhibition has been shown to selectively kill cancer cells in vitro and in vivo when combined with cell-penetrating sequences, as demonstrated by the Genentech team using peptide-based inhibitors of the same recruitment site [1]. trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid serves as a starting material for synthesizing small-molecule chemical probes (exemplified by compound 29) that interrogate CDK2/cyclinA-mediated substrate recruitment and phosphorylation events, including E2F transcription factor regulation and S-phase exit [1]. The availability of the compound at research-grade purity (≥95%) from multiple commercial suppliers supports its use in academic and industrial chemical biology laboratories for probe synthesis and target validation studies.

Quote Request

Request a Quote for trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.